Blocked Benzylic CYP450 Hydroxylation via C(sp3)-F Bond Stabilization vs. Phentermine
Phentermine's primary metabolic fate in rat and human liver microsomes is CYP450-mediated p-hydroxylation and N-hydroxylation, with significant substrate depletion observed at low micromolar concentrations [1]. The introduction of a fluorine atom at the benzylic carbon (C-1) in the target compound replaces a C-H bond with a C-F bond. The C-F bond dissociation energy (~485 kJ/mol) significantly exceeds that of C-H (~414 kJ/mol), effectively blocking hydrogen-atom abstraction by CYP450 Compound I at this position. While direct metabolic data for 1-fluoro-2-methyl-1-phenylpropan-2-amine are not publicly available, side-chain monofluorinated amphetamine (FAM) analogs demonstrate a two-compartment elimination model with reduced brain residence time compared to amphetamine, indicating that fluorine substitution fundamentally alters the metabolic kinetic profile [2]. This predicts that the target compound, compared to phentermine, will exhibit reduced first-pass hepatic extraction due to benzylic metabolic shielding.
| Evidence Dimension | Benzylic C-H vs. C-F Bond Dissociation Energy |
|---|---|
| Target Compound Data | C(sp3)-F BDE: ~485 kJ/mol (predicted) |
| Comparator Or Baseline | Phentermine benzylic C-H BDE: ~414 kJ/mol (literature value) |
| Quantified Difference | BDE increase of ~71 kJ/mol (17% higher), corresponding to markedly slower hydrogen-atom abstraction rate |
| Conditions | Computational prediction; benzylic position of phentermine scaffold |
Why This Matters
A higher BDE at the benzylic position predicts a slower rate of CYP450-mediated oxidation at this site, potentially reducing metabolic clearance and prolonging the compound's half-life relative to phentermine, which is critical for studies requiring sustained target engagement.
- [1] Sum CY, Cho AK. The N-hydroxylation of phentermine by rat liver microsomes. Drug Metab Dispos. 1977;5(5):464-8. PMID: 21774. View Source
- [2] Danielson TJ, Baker GB, Coutts RT, Micetich RG. Tissue levels and some in vivo responses to a monofluorinated analogue of amphetamine in the mouse. Biochem Pharmacol. 1986;35(24):4423-9. PMID: 3790161. View Source
